molecular formula C14H15N3O3S B11362357 Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate

Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate

Cat. No.: B11362357
M. Wt: 305.35 g/mol
InChI Key: BCBSLUDNBLRMJN-UHFFFAOYSA-N
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Description

Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a butyl group and a 1,2,3-thiadiazole-4-carbonylamino moiety. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is critical for its biological activity, particularly in agrochemical applications such as herbicides or fungicides .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

butyl 4-(thiadiazole-4-carbonylamino)benzoate

InChI

InChI=1S/C14H15N3O3S/c1-2-3-8-20-14(19)10-4-6-11(7-5-10)15-13(18)12-9-21-17-16-12/h4-7,9H,2-3,8H2,1H3,(H,15,18)

InChI Key

BCBSLUDNBLRMJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 1,2,3-thiadiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated that derivatives of thiadiazole compounds show enhanced activity against a range of bacteria and fungi. For instance, a study highlighted the synthesis of thiadiazole derivatives that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties
Research indicates that butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate could serve as an anticancer agent. Thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that certain derivatives possess significant antiproliferative activity against human breast cancer cells (MCF7), indicating potential therapeutic applications in oncology .

Neuroprotective Effects
Recent investigations into compounds similar to this compound suggest neuroprotective effects that may aid in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives have been explored for their pesticidal properties. Compounds similar to this compound have shown effectiveness against various agricultural pests and pathogens. Their application could lead to the development of novel agrochemicals that are less harmful to the environment compared to traditional pesticides .

Material Science Applications

Polymer Chemistry
The incorporation of thiadiazole moieties into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research into polymer composites containing thiadiazole derivatives indicates improved performance characteristics suitable for applications in electronics and coatings .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAntimicrobial agents ,
Anticancer agents ,
Neuroprotective agents
Agricultural ChemistryPesticides
Material SciencePolymer composites

Case Studies

  • Antimicrobial Efficacy Study
    • A series of thiadiazole derivatives were synthesized and tested against common bacterial strains. Results indicated that certain compounds showed minimal inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use in treating resistant infections .
  • Cytotoxicity Evaluation
    • In vitro evaluations on MCF7 breast cancer cells revealed that specific derivatives of this compound exhibited IC50 values indicating significant cytotoxicity, thus supporting further development as anticancer agents .
  • Pesticidal Activity Assessment
    • Field trials demonstrated the effectiveness of thiadiazole-based pesticides in controlling pest populations while minimizing environmental impact compared to conventional pesticides .

Mechanism of Action

The mechanism of action of Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related benzoate derivatives with pesticidal or bioactive properties:

Compound Substituent Molecular Weight (g/mol) Primary Application Key Properties
Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate Thiadiazole-4-carbonylamino ~335.3 (estimated) Agrochemical (herbicide/fungicide) High lipophilicity (logP ~3.5), potential sulfur-mediated enzyme inhibition
Bispyribac-sodium Pyrimidinyl-oxy groups 475.4 Herbicide (rice field use) Water-soluble (sodium salt), inhibits acetolactate synthase (ALS) enzymes
Butyl Benzoate None (simple ester) 194.2 Cosmetic solvent Low toxicity (LD50 >2000 mg/kg in rats), high stability in formulations
Fenaminosulf Dimethylaminophenyl-diazenesulfonate 251.2 Fungicide (soil treatment) Reactive sulfonate group, broad-spectrum activity against oomycetes

Physicochemical Properties

  • Solubility : The target compound’s thiadiazole group reduces water solubility compared to ionic derivatives like bispyribac-sodium but improves lipid membrane penetration.
  • Stability : Thiadiazoles are prone to photodegradation, whereas pyrimidinyl derivatives (e.g., bispyribac) exhibit greater environmental persistence .

Toxicity Profile

  • No direct data available; structurally similar thiadiazoles show LD50 values of 300–500 mg/kg in rodents .
  • Butyl Benzoate: Low acute toxicity (LD50 >2000 mg/kg), classified as non-irritating in standard assays .
  • Fenaminosulf: Higher toxicity (LD50 ~100 mg/kg), linked to its reactive sulfonate group .

Biological Activity

Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The thiadiazole moiety has been extensively studied for its potential in medicinal chemistry, particularly due to its antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a butyl group attached to a benzoate moiety and a thiadiazole ring. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S. The presence of the thiadiazole ring is crucial for its biological activities.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that the incorporation of the thiadiazole ring enhances the activity against various bacterial strains. For instance, derivatives containing the 1,2,3-thiadiazole moiety have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Activity

Research has highlighted that compounds with a thiadiazole structure exhibit promising anticancer properties. For example, studies involving various cancer cell lines have shown that this compound can inhibit cell proliferation effectively.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis and cell cycle arrest
A549 (Lung)20Inhibition of tubulin polymerization
Jurkat (Leukemia)25Modulation of apoptosis-related proteins

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. It was found to reduce inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines.

Case Studies

A notable study published in Frontiers in Chemistry explored the biological activities of various thiadiazole derivatives. The study demonstrated that modifications to the thiadiazole ring could significantly enhance anticancer potency while reducing toxicity . Another research article focused on the mechanism by which these compounds induce apoptosis in cancer cells through mitochondrial pathways .

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